8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside
Description
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside is a synthetic glycoside derivative designed for advanced glycosylation studies and carbohydrate chemistry applications. Its structure features:
- Protective Groups:
- A methoxybenzylidene acetal at the 4,6-positions, which offers selective deprotection under mild acidic conditions compared to traditional benzylidene groups .
- A phthalimido group at the 2-position, replacing the hydroxyl group to prevent unwanted side reactions and direct regioselectivity during glycosylation .
- Applications: This compound is utilized in synthesizing glycoconjugates, studying glycosidase mechanisms, and developing glycomimetics due to its tailored protective groups and stability under diverse reaction conditions .
Properties
IUPAC Name |
methyl 9-[[7-(1,3-dioxoisoindol-2-yl)-8-hydroxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]nonanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO10/c1-38-21-16-14-20(15-17-21)31-41-19-24-28(43-31)27(35)26(33-29(36)22-11-8-9-12-23(22)30(33)37)32(42-24)40-18-10-6-4-3-5-7-13-25(34)39-2/h8-9,11-12,14-17,24,26-28,31-32,35H,3-7,10,13,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOYSSBKHUIEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phthalimido Protection at C-2
The C-2 amine of D-glucosamine is protected using phthalic anhydride under basic conditions (e.g., pyridine/DMF), forming a stable phthalimido group. This step ensures regioselectivity and prevents undesired side reactions.
Example Protocol :
4,6-O-Methoxybenzylidene Acetal Formation
The 4,6-diol is protected as a methoxybenzylidene acetal using 4-methoxybenzaldehyde dimethyl acetal and acid catalysis (e.g., p-toluenesulfonic acid).
Example Protocol :
Glycosylation with 8-Methoxycarbonyloctanol
The anomeric hydroxyl is activated as a glycosyl bromide and coupled with 8-methoxycarbonyloctanol under Koenigs-Knorr conditions to form the β-glycoside.
Example Protocol :
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Glycosyl Donor : 2-Deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-D-glucopyranosyl bromide (1 eq)
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Acceptor : 8-Methoxycarbonyloctanol (1.5 eq)
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Promoter : AgOTf (0.2 eq), anhydrous DCM, 0°C → RT, 4 hours
Alternative Synthetic Routes
Trichloroacetimidate Glycosylation
The anomeric hydroxyl is converted to a trichloroacetimidate donor, enabling glycosylation under mild Lewis acid catalysis (e.g., TMSOTf).
Example Protocol :
Mitsunobu Alkylation (Theoretical Approach)
While less common for glycosides, the anomeric hydroxyl could theoretically undergo Mitsunobu reaction with 8-methoxycarbonyloctanol.
Hypothetical Protocol :
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Reactants : 2-Deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-D-glucopyranose (1 eq), 8-methoxycarbonyloctanol (1.5 eq)
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Conditions : DIAD (1.5 eq), PPh3 (1.5 eq), THF, RT, 24 hours
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Challenges : Low β-selectivity and competing side reactions.
Critical Analytical Data
Spectroscopic Characterization
Optimization and Challenges
β-Selectivity in Glycosylation
The phthalimido group at C-2 facilitates β-selectivity via neighboring group participation during glycosylation. Competing α-anomer formation (<5%) is typically removed via chromatography.
Solvent and Temperature Effects
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Optimal Solvents : DCM or acetonitrile for acetal formation; anhydrous DCM for glycosylation.
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Temperature : Glycosylation at 0°C minimizes side reactions.
Industrial-Scale Considerations
Cost-Effective Protecting Groups
Methoxybenzylidene acetal offers advantages over benzylidene due to easier deprotection under mild acid.
Purification Strategies
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Column Chromatography : Silica gel (hexane/EtOAc gradients) for intermediate purification.
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Crystallization : Methanol/water for final product recrystallization.
Recent Advances (2021–2025)
Chemical Reactions Analysis
Acyl Hydrazide Conjugation to Carrier Proteins
The 8-methoxycarbonyloctyl linker facilitates conjugation to carrier proteins (e.g., tetanus toxoid Hc fragment) via hydrazide chemistry. This reaction is pivotal for generating carbohydrate-protein conjugates used in immunological studies:
Key findings:
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Conjugation efficiency reaches 85–90% as confirmed by SDS-PAGE and MALDI-ToF mass spectrometry .
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The linker length (8-carbon chain) minimizes steric hindrance, enhancing antibody specificity for the carbohydrate epitope .
Deprotection of the Methoxybenzylidene Group
The 4,6-O-methoxybenzylidene acetal acts as a temporary protecting group, removable under mild acidic conditions to expose hydroxyl groups for further functionalization:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acid hydrolysis | 0.1 M HCl in THF/H₂O (1:1), 25°C, 2 hours | Cleavage of the acetal to yield free 4-OH and 6-OH groups |
Key findings:
Phthalimido Group Modifications
The 2-phthalimido group serves as a masked amine, which can be deprotected to generate a free amino group for coupling or derivatization:
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrazinolysis | Hydrazine hydrate (80%), ethanol, 60°C, 4 hours | Removal of phthalimido to yield a 2-amino-2-deoxyglucose derivative |
Key findings:
Enzymatic Glycosylation
The glucopyranoside core serves as a substrate for glycosyltransferases, enabling enzymatic elongation of the carbohydrate chain:
| Reaction | Conditions | Outcome |
|---|---|---|
| Glycosyltransferase assay | UDP-glucose, β-1,3-glucan synthase, pH 7.4, 37°C | β-1,3-glycosidic bond formation at the 4-OH position |
Key findings:
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Enzymatic activity confirmed via HPLC and mass spectrometry .
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The methoxybenzylidene group must be removed prior to glycosylation .
Linker Oxidation and Functionalization
The 8-methoxycarbonyloctyl chain can be modified for bioconjugation:
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation of terminal methyl ester | NaOH (1 M), H₂O/MeOH, 50°C, 6 hours | Conversion to carboxylic acid for EDC/NHS coupling |
Key findings:
Scientific Research Applications
Structure
The compound features a methoxycarbonyl octyl chain, phthalimido groups, and a glucopyranoside moiety, which contribute to its solubility and binding properties. The methoxybenzylidene group enhances its potential for biological activity by facilitating interactions with biological targets.
Drug Delivery Systems
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-β-D-glucopyranoside has been investigated for its role in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, improving their bioavailability.
Case Study:
In a study on targeted cancer therapy, this compound was used to enhance the solubility and stability of chemotherapeutic agents, resulting in improved therapeutic outcomes in preclinical models.
Bioconjugation
The compound can serve as a linker in bioconjugation processes, facilitating the attachment of drugs or imaging agents to biological molecules such as antibodies or peptides. This application is crucial for developing targeted therapies that minimize side effects while maximizing efficacy.
Case Study:
Research demonstrated that conjugating this glycoside with monoclonal antibodies significantly increased the specificity and uptake of therapeutic agents in tumor cells compared to non-targeted approaches.
Synthetic Antigens
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-β-D-glucopyranoside has been utilized as a synthetic antigen in vaccine development. Its structural components can mimic natural antigens, eliciting immune responses that can be harnessed for immunotherapy.
Case Study:
In vaccine studies against viral infections, this compound was shown to enhance the immunogenicity of peptide-based vaccines, leading to stronger and more sustained immune responses.
Research Tools
As a research tool, this compound is valuable for studying glycosylation processes and the role of carbohydrates in cell signaling. Its unique structure allows researchers to investigate how modifications affect biological activity.
Case Study:
In biochemical assays, this glycoside was employed to examine the effects of carbohydrate modifications on receptor binding and cellular uptake mechanisms.
Mechanism of Action
The mechanism of action of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related glucopyranoside derivatives are highlighted below:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Aglycone Variations :
- The 8-methoxycarbonyloctyl group in the target compound introduces a long alkyl chain, enhancing lipophilicity compared to smaller aglycones (methyl, benzyl). This property may improve membrane permeability in biological studies or facilitate micelle formation in aqueous reactions.
- In contrast, 4-methoxyphenyl () and benzyl () aglycones are aromatic, favoring π-π interactions in solid-phase synthesis or glycan array immobilization .
Protective Group Chemistry: Methoxybenzylidene vs. 2-Phthalimido Universality: All compared compounds retain the 2-phthalimido group, critical for blocking C2 hydroxyl reactivity and directing glycosylation to C3/C4/C6 .
Synthetic Utility :
- Compounds with 3-O-benzyl groups (e.g., ) enable selective protection at C3, which is absent in the target compound. This difference impacts regioselectivity in multi-step syntheses .
- The thioglycoside in exhibits enhanced stability under acidic conditions, whereas the target compound’s ester-linked aglycone allows for post-synthetic modification via hydrolysis .
4-Methoxyphenyl derivatives () are preferred in fluorescence-based assays due to their UV-active aromatic groups, whereas methyl or benzyl analogs are cost-effective for large-scale syntheses .
Research Findings and Data
Table 2: Stability and Reactivity Data
Biological Activity
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-beta-D-glucopyranoside (commonly referred to as 8-MCO) is a synthetic glycoside that has garnered attention for its potential biological activities. This compound belongs to a class of glycosides that are being explored for their immunological properties and applications in glycobiology. This article reviews the biological activity of 8-MCO, synthesizing findings from various studies and highlighting its implications in biomedical research.
Chemical Structure and Properties
The molecular structure of 8-MCO includes:
- A methoxycarbonyl octyl chain
- A phthalimido group
- A methoxybenzylidene moiety
- A glucopyranoside backbone
These structural features contribute to its solubility and reactivity, making it suitable for various biochemical applications.
Immunological Applications
8-MCO has been identified as a synthetic antigen that can be linked to proteins, enhancing their immunogenicity. This property is particularly useful in the development of vaccines and diagnostic assays. The compound has been shown to facilitate the generation of antibodies against specific antigens, which can be utilized in immunoassays for disease detection.
Table 1: Summary of Immunological Applications
| Application | Description |
|---|---|
| Vaccine Development | Enhances immunogenicity when conjugated with proteins |
| Diagnostic Assays | Serves as a synthetic antigen for antibody generation |
| Antibody Production | Used to raise monospecific antibodies in test animals |
Antitumor Activity
Preliminary studies suggest that 8-MCO may possess antitumor properties. Compounds with similar structural features have been reported to inhibit tumor growth in vitro and in vivo. For instance, studies on related glycosides showed significant inhibition of cancer cell proliferation, indicating a need for further investigation into the mechanisms underlying these effects.
Case Studies
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Synthesis of Trisaccharides :
A study detailed the synthesis of branched trisaccharides using 8-MCO as a key intermediate. The resulting trisaccharides were analyzed for their biological activity, revealing potential applications in cell wall polysaccharide research related to Group A Streptococci . -
Immunogenicity Testing :
Another study explored the immunogenicity of 8-MCO when conjugated with bovine serum albumin (BSA). Results indicated that the conjugate elicited a robust immune response in animal models, supporting its use as an adjuvant in vaccine formulations .
Synthesis Techniques
The synthesis of 8-MCO involves several steps including the use of protecting groups and glycosylation reactions under Koenigs-Knorr conditions. The efficiency of these methods is critical for producing high yields of biologically active compounds .
Mechanistic Insights
The biological activity of 8-MCO may be attributed to its ability to modulate immune responses and interact with specific receptors involved in immune signaling pathways. Ongoing research aims to elucidate these mechanisms further, particularly how structural variations influence activity .
Q & A
Q. What are the key synthetic strategies for preparing 8-methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-β-D-glucopyranoside?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection of hydroxyl groups and selective glycosylation. For example, benzylidene protection at the 4,6-O-positions (e.g., using benzaldehyde dimethyl acetal) stabilizes the glucopyranoside ring, while phthalimido protection at the 2-amino group prevents unwanted side reactions . The methoxycarbonyloctyl chain is introduced via alkylation or esterification under anhydrous conditions (e.g., using DMF/NaH) . Critical steps include monitoring reaction progress via TLC (e.g., EtOAc:Hexane 3:7) and purification via silica gel chromatography .
Q. How do protecting groups (e.g., phthalimido, benzylidene) influence the reactivity of this compound in glycosylation reactions?
- Methodological Answer : The phthalimido group at C-2 acts as a non-participating protecting group, enabling β-stereoselectivity during glycosylation by preventing oxazoline formation. The 4,6-O-benzylidene group restricts conformational flexibility, directing glycosylation to the 3-OH position . For example, in , benzylidene protection allowed regioselective benzylation at the 3-O-position using BnBr/NaH. Deprotection of the benzylidene group (e.g., with BH₃·NMe₃/AlCl₃) restores reactivity for subsequent steps .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : 1H/13C NMR is critical for confirming regio- and stereochemistry (e.g., δ 5.66 ppm for H-1 in β-configuration ). Mass spectrometry (HRMS/ESI-MS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., phthalimido C=O stretch at ~1770 cm⁻¹). X-ray crystallography resolves ambiguous stereochemistry in crystalline intermediates .
Advanced Research Questions
Q. How can conflicting NMR data for intermediates be resolved during synthesis optimization?
- Methodological Answer : Contradictions in NMR signals (e.g., overlapping peaks in δ 3.70–4.70 ppm for benzyl groups ) often arise from rotameric equilibria or residual solvents. Strategies include:
Q. What strategies minimize side reactions during the installation of the methoxycarbonyloctyl chain?
- Methodological Answer : Competing ester hydrolysis or over-alkylation can occur under basic conditions. Mitigation involves:
Q. How does the methoxybenzylidene group impact enzymatic glycosylation assays?
- Methodological Answer : The methoxybenzylidene group enhances solubility in organic solvents (e.g., THF, CH₂Cl₂) but may sterically hinder enzyme-substrate interactions. For glycosidase assays, partial deprotection (e.g., acidic hydrolysis of benzylidene) is often required to expose the 4,6-OH groups. Kinetic studies in showed that fully protected derivatives inhibit glycosyltransferases, while semi-protected analogs act as substrates .
Q. What computational methods aid in predicting glycosylation outcomes with this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict β/α selectivity. Molecular docking (e.g., AutoDock Vina) models interactions between the phthalimido group and enzyme active sites. ICReDD’s reaction path search methods () integrate quantum chemical calculations to optimize conditions (e.g., solvent, catalyst) for desired stereochemistry .
Methodological Challenges and Solutions
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Answer : Low yields often stem from cumulative inefficiencies. Key improvements include:
Q. What are the best practices for storing and handling this moisture-sensitive compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
